REACTION_CXSMILES
|
[C:1]1([N:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:14]([O-])=[O:15].[Na+]>Cl.O>[N:14]([C:4]1[CH:5]=[CH:6][C:1]([N:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10])=[CH:2][CH:3]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
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23.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(CCO)CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The temperature was maintained between 0°-5°C
|
Type
|
ADDITION
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Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the mixture was stirred one hour more
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C1=CC=C(N(CCO)CCO)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |